8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Description
Historical Context and Significance of Azoloazine Heterocycles in Chemical Research
The field of heterocyclic chemistry, which began to flourish in the 1800s, is a cornerstone of modern organic chemistry. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are integral to countless biological processes and technological applications. Among these, nitrogen-containing heterocycles are particularly prominent, forming the core of many natural products, including vitamins, alkaloids, and the purine (B94841) and pyrimidine (B1678525) bases of DNA.
Azoloazines, a class of fused N-heterocyclic systems, have garnered significant attention due to their diverse biological activities. These scaffolds are prevalent in medicinal chemistry, with statistics showing that over 85% of all biologically active chemical entities contain a heterocyclic ring. Their utility stems from their ability to present functional groups in well-defined spatial orientations, engage in hydrogen bonding, and modulate properties such as solubility and lipophilicity, which are critical for drug efficacy. The development of novel synthetic methodologies has further expanded the accessibility and diversity of these compounds, cementing their role in drug discovery programs targeting a wide range of diseases.
Structural Features and Core Reactivity Patterns of theevitachem.comchemimpex.comchemrxiv.orgTriazolo[1,5-a]pyridine Scaffold
The synthesis of the evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine core can be achieved through various strategies that highlight its reactivity patterns:
Cyclization of 2-aminopyridine (B139424) derivatives: A common method involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring, followed by cyclization. For instance, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions with trifluoroacetic anhydride. organic-chemistry.org
Oxidative N-N Bond Formation: Intramolecular annulation of N-(pyridin-2-yl)benzimidamides, mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), can form the triazole ring through an oxidative N-N bond formation. organic-chemistry.org
Tandem and Cascade Reactions: Modern, eco-friendly methods include catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides. nih.gov This approach proceeds through a proposed mechanism of transamidation, nucleophilic addition, and condensation. nih.gov
These synthetic routes demonstrate the versatility of the scaffold and provide access to a wide array of substituted derivatives, which have shown activity as inhibitors of various enzymes and have been investigated for treating cardiovascular and hyperproliferative disorders. nih.govnih.gov
| Property | Value |
| IUPAC Name | 8-Bromo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine |
| CAS Number | 868362-18-9 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Melting Point | 152-157 °C |
| Physical Form | Solid |
Data for the parent compound 8-Bromo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine, sourced from Sigma-Aldrich.
Strategic Importance of Polyhalogenated Heterocycles in Synthetic Organic Chemistry
Polyhalogenated heterocycles are exceptionally valuable building blocks in synthetic organic chemistry. Their strategic importance lies in their capacity for selective, sequential functionalization, which allows for the divergent synthesis of compound libraries from a single, versatile precursor. This strategy is particularly powerful in drug discovery, where the ability to rapidly generate and test a wide variety of structurally related molecules is paramount.
The utility of polyhalogenated systems is primarily realized through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The key to their strategic use is the differential reactivity of the carbon-halogen bonds. The reactivity generally follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows chemists to selectively react at one position while leaving other halogen sites intact for subsequent transformations. For example, a bromo-iodo-substituted heterocycle can typically undergo a coupling reaction at the more reactive iodo-substituted position first, followed by a second, distinct coupling at the bromo-substituted position. This stepwise approach provides precise control over the final molecular architecture. The bromine substituent on the 8-Bromo evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine scaffold, for instance, enhances reactivity and makes the compound an ideal candidate for further functionalization. chemimpex.com
Overview of Research Landscape Pertaining to 8-Bromo-2-iodo-evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine
The specific compound 8-Bromo-2-iodo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine is a dihalogenated derivative of the core scaffold discussed previously. While extensive, peer-reviewed studies focusing solely on this molecule are limited, its chemical structure makes it a compound of significant synthetic interest. It is recognized as a heterocyclic building block available for research and development. evitachem.com
The primary value of 8-Bromo-2-iodo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine lies in its potential as a substrate for sequential, regioselective cross-coupling reactions, embodying the strategy outlined in the previous section. The presence of two different halogens at distinct positions (the C2 position on the triazole ring and the C8 position on the pyridine (B92270) ring) makes it an ideal platform for orthogonal functionalization.
Based on established principles of reactivity, the carbon-iodine bond at the C2 position is significantly more reactive towards oxidative addition in palladium-catalyzed coupling cycles than the carbon-bromine bond at the C8 position. This allows for a two-step synthetic sequence:
Selective reaction at the C2-Iodo position: A first cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) can be performed under conditions that selectively target the C-I bond, introducing a substituent at the 2-position while leaving the 8-bromo group untouched.
Subsequent reaction at the C8-Bromo position: The resulting 8-bromo-2-aryl- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine intermediate can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to introduce a different functional group at the 8-position.
This stepwise diversification makes 8-Bromo-2-iodo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine a highly valuable intermediate for producing libraries of complex, polysubstituted triazolopyridines for screening in pharmaceutical and materials science research. chemimpex.com Potential synthesis routes for this class of compounds include microwave-mediated methods using enaminonitriles and hydrazides as precursors. evitachem.com
| Property | Information |
| Compound Name | 8-Bromo-2-iodo- evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine |
| Classification | Heterocyclic compound; Triazolo-pyridine |
| Key Structural Features | Fused evitachem.comchemimpex.comchemrxiv.orgtriazolo[1,5-a]pyridine core; Iodine substituent at C2; Bromine substituent at C8 |
| Potential Synthesis | Microwave-mediated synthesis from enaminonitriles and hydrazides. evitachem.com |
| Primary Utility | Versatile building block for sequential and regioselective cross-coupling reactions in synthetic chemistry. |
Properties
IUPAC Name |
8-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWOMUZJJYPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)I)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259420 | |
| Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-83-6 | |
| Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206640-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Regioselective Halogenation Protocols forCurrent time information in Pasuruan, ID.researchgate.netchemimpex.comTriazolo[1,5-a]pyridines
The direct introduction of halogen atoms onto the Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine nucleus is a primary strategy for the synthesis of halogenated derivatives. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic substitution reactions. The electronic nature of the fused ring system, with its electron-rich pyridine (B92270) ring and electron-deficient triazole ring, dictates the preferred sites of halogenation.
Direct Electrophilic Bromination at C-8
The C-8 position of the Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine ring is electronically activated and thus susceptible to electrophilic attack. Direct bromination at this position can be achieved using common brominating agents. Reagents such as N-bromosuccinimide (NBS) are effective for this transformation, often proceeding under mild conditions. The reaction is typically carried out in a suitable organic solvent, and the regioselectivity is generally high, favoring the C-8 position due to the directing effect of the fused triazole ring. Computational studies on the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems support the prediction of the most nucleophilic centers, which aligns with the observed experimental outcomes for C-8 halogenation. Current time information in Pasuruan, ID.
Table 1: Conditions for Direct C-8 Bromination
| Starting Material | Brominating Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 8-Bromo- Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine |
Regioselective Iodination at C-2
The C-2 position of the Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine ring is part of the electron-deficient triazole moiety. Direct electrophilic iodination at this position is more challenging compared to the pyridine ring. However, under specific conditions, regioselective iodination can be achieved. The use of potent iodinating agents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), often in the presence of an acid catalyst, can facilitate the introduction of an iodine atom at the C-2 position. The choice of solvent and reaction temperature is crucial in controlling the selectivity and preventing side reactions. For instance, iodination of related azoloazines has been successfully performed using iodine and an oxidizing agent, which could be applicable to this system.
Cyclization-Based Approaches for the Construction of theCurrent time information in Pasuruan, ID.researchgate.netchemimpex.comTriazolo[1,5-a]pyridine Core with Pre-installed Halogens
An alternative and often more controlled approach to synthesizing specifically substituted heterocycles is to construct the ring system from precursors that already contain the desired substituents. This strategy avoids potential issues with regioselectivity in the direct halogenation of the fused ring.
Synthesis from Halogenated 2-Aminopyridine (B139424) Precursors
The condensation of 2-aminopyridines with various reagents is a widely used and versatile method for the synthesis of the Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine core. researchgate.net To obtain the target 8-bromo-2-iodo derivative, a suitably substituted and halogenated 2-aminopyridine precursor is required.
A viable synthetic route starts with a 3-bromo-2-aminopyridine derivative. The bromine atom at the 3-position of the pyridine ring will ultimately become the bromine atom at the C-8 position of the final triazolopyridine product. This precursor can then be reacted with a reagent that provides the remaining atoms for the triazole ring, including the iodine atom at the C-2 position. For example, cyclization with an iodine-containing cyanogen (B1215507) derivative or a related synthon could directly install the iodo group. The existence of compounds like 8-Bromo- Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridin-2-amine suggests that functionalization at the C-2 position of an 8-bromo precursor is feasible. sigmaaldrich.com
Table 3: Cyclization Approach from Halogenated 2-Aminopyridine
| 2-Aminopyridine Precursor | Cyclizing Reagent | Product |
|---|---|---|
| 3-Bromo-2-aminopyridine | Iodine-containing synthon (e.g., cyanogen iodide) | 8-Bromo-2-iodo- Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine |
Intramolecular Annulation Reactions Featuring Halogen-Containing Intermediates
Intramolecular cyclization reactions are powerful tools for the construction of fused heterocyclic systems. In the context of synthesizing 8-Bromo-2-iodo- Current time information in Pasuruan, ID.researchgate.netchemimpex.comtriazolo[1,5-a]pyridine, this approach would involve the formation of a linear precursor containing the pre-installed halogen atoms, which then undergoes an intramolecular annulation to form the desired bicyclic product.
One such strategy involves the preparation of an N-(3-bromo-2-pyridyl)amidrazone intermediate that also bears an iodo-substituent destined for the C-2 position. Oxidative cyclization of this intermediate, often mediated by reagents like iodine or (diacetoxyiodo)benzene (B116549), can lead to the formation of the N-N bond of the triazole ring, yielding the final product. This method offers excellent control over the placement of substituents as they are incorporated into the acyclic precursor before the ring-forming step.
Multicomponent Reaction (MCR) Strategies Incorporating Halogenated Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules. The application of MCRs for the synthesis of the nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core can be envisioned through the strategic selection of halogenated building blocks.
While a direct MCR for 8-Bromo-2-iodo- nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine is not explicitly detailed in recent literature, the principles of MCR design allow for a hypothetical pathway. A three-component reaction could involve:
A halogenated 2-aminopyridine derivative (e.g., 2-amino-3-bromopyridine).
An aldehyde.
An isocyanide.
This approach, analogous to isocyanide-based MCRs like the Ugi or Passerini reactions, would rapidly assemble a complex intermediate that could subsequently undergo cyclization and further functionalization (e.g., iodination) to yield the target compound. The primary advantage of MCRs lies in their atom economy, operational simplicity, and ability to generate diverse libraries of compounds by systematically varying the individual components.
Catalytic and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to minimize waste, energy consumption, and the use of hazardous reagents. The synthesis of 8-Bromo-2-iodo- nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine and its precursors benefits significantly from these green chemistry principles.
Transition-metal catalysis is a cornerstone for the construction of heterocyclic rings. Copper- and palladium-catalyzed reactions are particularly prominent in the synthesis of the nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold. A common strategy involves the copper-catalyzed oxidative cyclization of N-(pyridin-2-yl)benzimidamides or related precursors. organic-chemistry.org This method facilitates the crucial N-N bond formation to close the triazole ring. organic-chemistry.org
For the synthesis of the target compound, a plausible route involves:
Starting Material : A suitably substituted 2-aminopyridine, such as 2-amino-3-bromopyridine.
Reaction : Condensation with an iodo-substituted nitrile or acyl derivative, followed by a metal-mediated intramolecular annulation. For example, copper bromide (CuBr) has been used to catalyze the reaction between 2-aminopyridine and nitriles. mdpi.com
Alternative : A metal-free oxidative N-N bond formation using reagents like iodine/potassium iodide (I₂/KI) or (diacetoxyiodo)benzene (PIFA) can also be employed for the cyclization step. organic-chemistry.org
These metal-mediated processes often offer high yields and good functional group tolerance under relatively mild conditions. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating. ju.edu.sa The synthesis of nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines is particularly amenable to this technique. ju.edu.sanih.gov
A highly effective, catalyst-free, and eco-friendly method involves the microwave-mediated tandem reaction of enaminonitriles with benzohydrazides. mdpi.comnih.gov This process proceeds via a proposed transamidation, followed by nucleophilic addition and condensation to furnish the triazolopyridine core. evitachem.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. ju.edu.saresearchgate.net This protocol demonstrates broad substrate scope and tolerance for various functional groups, including halogens. researchgate.net
| Entry | Acyl Hydrazide Substituent (R) | Time (Microwave) | Yield (%) |
|---|---|---|---|
| 1 | 4-methoxyphenyl | 3 h | 89 |
| 2 | 4-tolyl | 3 h | 82 |
| 3 | 4-bromophenyl | 3 h | 43 |
| 4 | 2-thiophenyl | 2 h | 94 |
| 5 | methyl | 7 h | 67 |
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. colab.ws This technique is effective for the synthesis of various organic compounds, including halogenated heterocycles. researchgate.netcolab.ws
The synthesis of halogenated azoloazines, such as 8-Bromo-2-iodo- nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine, can be approached via mechanochemical methods in several ways:
Halogenation of the Pre-formed Core : Direct halogenation of the nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold using N-halosuccinimides (NBS for bromination, NIS for iodination) under neat grinding or liquid-assisted grinding (LAG) conditions. researchgate.net
One-Pot Cyclization and Halogenation : A cascaded reaction where the heterocyclic ring is formed and subsequently halogenated in a single mechanochemical process. researchgate.net
Cycloaddition Reactions : Liu and coworkers developed a mechanochemical [3+2] cycloaddition reaction between azinium-N-imines and nitriles using copper acetate (B1210297) as a catalyst to form the triazolopyridine ring system. mdpi.com
These solvent-free or low-solvent methods offer advantages in terms of sustainability, safety, and sometimes unique reactivity compared to traditional solution-phase synthesis. colab.ws
Diversity-Oriented Synthesis (DOS) and Late-Stage Functionalization Toward Complex Derivatives
8-Bromo-2-iodo- nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine is an ideal platform for creating libraries of complex molecules through Diversity-Oriented Synthesis (DOS) and Late-Stage Functionalization (LSF).
Diversity-Oriented Synthesis (DOS) aims to efficiently generate a collection of structurally diverse molecules from simple building blocks. Starting with the basic nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core, DOS strategies would involve combining various halogenated precursors and other reactants under different reaction conditions (e.g., MCR, catalytic cyclization) to rapidly produce a wide array of analogs with distinct substitution patterns.
Late-Stage Functionalization (LSF) is a powerful strategy in drug discovery that focuses on introducing chemical modifications at the final stages of a synthetic sequence. nih.govmpg.de This allows for the rapid diversification of a complex molecular scaffold to explore structure-activity relationships (SAR). chem-station.com The title compound is exceptionally well-suited for LSF due to the presence of two different halogen atoms at electronically distinct positions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, enabling selective and sequential functionalization.
| Position | Reaction Type | Coupling Partner | Introduced Group |
|---|---|---|---|
| C2 (Iodo) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | |
| Heck Coupling | Alkene | Alkenyl | |
| Buchwald-Hartwig Amination | Amine | Amino | |
| C8 (Bromo) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
| Stille Coupling | Organostannane | Aryl/Alkenyl | |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Cyano | |
| Buchwald-Hartwig Amination | Amine | Amino |
By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can perform selective cross-coupling at the C2 position while leaving the C8 position intact for a subsequent, different transformation, thereby accessing a vast chemical space of complex, trisubstituted nih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives.
Reactivity and Derivatization of 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The presence of both a bromo and an iodo substituent on the researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine core makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, offering powerful tools for the synthesis of complex molecules.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 8-Bromo-2-iodo- researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at either the 2- or 8-position. The reaction is valued for the stability and low toxicity of the organoboron reagents. A typical reaction would involve the dihalogenated substrate, an arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental for introducing alkynyl moieties onto the researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine scaffold. Such alkynylated products are valuable intermediates in the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. The reaction conditions are generally mild, which is advantageous for complex molecule synthesis.
Stille, Negishi, and Heck Coupling Variants for Diverse Substitutions
Other important cross-coupling reactions can also be employed for the derivatization of 8-Bromo-2-iodo- researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine:
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance and reactivity, allowing for the formation of carbon-carbon bonds between sp, sp2, and sp3 hybridized carbon atoms.
Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. This method is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of pharmaceuticals and agrochemicals.
Chemoselectivity and Regioselectivity in Differential Coupling of Bromo and Iodo Groups
A significant feature of 8-Bromo-2-iodo- researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine is the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 2-position (iodo) while leaving the 8-position (bromo) intact.
By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve high chemoselectivity. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the C-2 position. The resulting 8-bromo-2-substituted- researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine can then undergo a second, different cross-coupling reaction at the C-8 position, enabling the synthesis of disubstituted products with diverse functionalities. This stepwise approach provides a powerful strategy for the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the pyridine (B92270) ring in the researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions activated by the electron-withdrawing nature of the fused triazole ring and the nitrogen atom in the pyridine ring.
Displacement of Halogens by Various Nucleophiles
In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The halogen atoms at the 2- and 8-positions of 8-Bromo-2-iodo- researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine can act as leaving groups in such reactions.
A variety of nucleophiles can be used to displace the halogens, including:
Amines: Reaction with primary or secondary amines can introduce amino functionalities, which are important in many biologically active molecules.
Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups.
Thiols: Thiolates can displace the halogens to form thioethers.
The relative reactivity of the two halogen leaving groups in SNAr reactions depends on several factors, including the nature of the nucleophile and the reaction conditions. In many cases, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in cross-coupling reactions. This is because the rate-determining step is often the attack of the nucleophile, which is facilitated by a more electronegative halogen. However, the stability of the leaving group anion also plays a role. The electron-poor nature of the researchgate.netevitachem.comgoogle.comtriazolo[1,5-a]pyridine ring system enhances its reactivity towards nucleophilic attack.
Competition Between Bromine and Iodine Displacement
In reactions involving the displacement of halogen atoms, a clear hierarchy of reactivity is observed, typically following the order I > Br > Cl > F. This trend is governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, making the iodide a superior leaving group in nucleophilic substitution reactions.
Consequently, when 8-Bromo-2-iodo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine is subjected to conditions favoring halogen displacement, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), the reaction is expected to occur preferentially at the 2-position (C-I) over the 8-position (C-Br). This selectivity allows for the sequential introduction of different functional groups onto the triazolopyridine scaffold.
Table 1: Comparison of Carbon-Halogen Bond Properties and Predicted Reactivity
| Position | Halogen | Bond Type | Average Bond Enthalpy (kJ/mol) | Predicted Relative Reactivity |
|---|---|---|---|---|
| 2 | Iodine | C-I | ~240 | High |
This differential reactivity is a cornerstone for the strategic derivatization of the parent compound, enabling the synthesis of complex molecules with precisely controlled substitution patterns.
Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions
Halogen-metal exchange is a powerful and widely used transformation in organic synthesis for the generation of organometallic intermediates from organic halides. wikipedia.org This process is particularly efficient for aryl iodides and bromides. The exchange rate is kinetically controlled and follows the same reactivity trend as halogen displacement (I > Br), providing a highly selective method for the functionalization of dihalogenated compounds like 8-Bromo-2-iodo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine. wikipedia.org
The treatment of 8-Bromo-2-iodo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine with organolithium reagents, such as n-butyllithium (n-BuLi), or with Grignard reagents, like isopropylmagnesium chloride (i-PrMgCl), is expected to result in a highly regioselective halogen-metal exchange at the more reactive C-I bond. nih.govslideshare.net These reactions are typically performed at low temperatures (e.g., -78 °C) in aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. tcnj.edu
The reaction selectively generates a potent nucleophilic intermediate, either 8-bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl-lithium or (8-bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl)magnesium halide, while leaving the C-Br bond at the 8-position intact. This remarkable selectivity is crucial for subsequent functionalization steps. Organolithium reagents are generally more reactive than their Grignard counterparts. slideshare.net
Reaction Scheme: Selective Halogen-Metal Exchange
8-Bromo-2-iodo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine + n-BuLi → 8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl-lithium + n-BuI
8-Bromo-2-iodo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine + i-PrMgCl → (8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl)magnesium chloride + i-PrI
The organometallic intermediates generated via halogen-metal exchange are strong bases and potent nucleophiles that react readily with a wide array of electrophiles. libretexts.org This "quenching" step allows for the introduction of diverse carbon-based or heteroatom-based functional groups at the 2-position of the triazolopyridine ring.
Carbon Electrophiles: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid. Alkylation can be achieved using alkyl halides.
Heteroatom Electrophiles: The introduction of sulfur can be accomplished using disulfides (e.g., dimethyl disulfide for a methylthio group). Silylation is achieved with silyl (B83357) halides like trimethylsilyl (B98337) chloride.
The table below illustrates the potential products from the reaction of the 2-lithio intermediate with various electrophiles.
Table 2: Electrophilic Quenching of 8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl-lithium
| Electrophile | Reagent Example | Resulting Functional Group at C-2 | Product Name |
|---|---|---|---|
| Proton Source | H₂O | -H | 8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine |
| Aldehyde | Benzaldehyde | -CH(OH)Ph | (8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl)(phenyl)methanol |
| Carbon Dioxide | CO₂ | -COOH | 8-Bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine-2-carboxylic acid |
| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe | 8-Bromo-2-(methylthio)- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine |
Exploration of Other Reactive Sites and Functional Group Transformations on the Azoloazine Core
Beyond the selective functionalization at the C-2 position, the remaining C-8 bromine atom serves as a handle for further derivatization. After the initial modification at the iodine-bearing position, the resulting 2-substituted-8-bromo- organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine can undergo a second round of functionalization. This can be achieved through another halogen-metal exchange or, more commonly, through transition-metal-catalyzed cross-coupling reactions.
The organic-chemistry.orgevitachem.comresearchgate.nettriazolo[1,5-a]pyridine scaffold is an aza-analog of indolizine, characterized by an electron-rich triazole ring fused to an electron-deficient pyridine ring. nih.gov While the halogen atoms are the most activated sites for the reactions discussed, the core itself can participate in chemical transformations. For instance, the electron-deficient nature of the pyridine portion of the molecule, particularly when substituted with electron-withdrawing groups, can make it susceptible to nucleophilic addition reactions. researchgate.net However, for the parent 8-bromo-2-iodo compound, the reactivity is dominated by the chemistry of the carbon-halogen bonds. Late-stage functionalization of the core, after addressing the halogen substituents, could involve C-H activation or other transformations to further diversify the molecular structure. researchgate.netmdpi.com
Mechanistic Investigations of Reactions Involving 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Elucidation of Reaction Pathways and Transition States for Halogenation and Functionalization Reactions
The selective functionalization of 8-bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine is predicated on the disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. nih.gov
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the energetic landscapes of these reactions. mtak.hu Such theoretical analyses allow for the calculation of activation energies for competing reaction pathways, thereby providing a quantitative measure of selectivity. For 8-bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine, DFT studies would likely confirm a significantly lower activation barrier for the oxidative addition at the C-2 iodo position compared to the C-8 bromo position. mtak.hu This theoretical underpinning rationalizes the experimentally observed chemoselectivity.
The generally accepted reaction pathway for a Suzuki-Miyaura coupling at the C-2 position involves the following key steps:
Oxidative Addition: A Pd(0) species, typically stabilized by phosphine (B1218219) ligands, inserts into the C-I bond to form a square planar Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. nih.gov
Identification and Characterization of Catalytic Intermediates in Cross-Coupling Reactions
The catalytic cycle of palladium-catalyzed cross-coupling reactions is populated by a series of transient intermediates. The direct observation and characterization of these species are challenging but essential for a complete mechanistic understanding. Key intermediates include the initial Pd(0)-substrate adduct, the oxidative addition product (a palladacycle), the transmetalated complex, and the pre-reductive elimination species. mdpi.com
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to characterize stable analogues of these intermediates. rsc.org For reactions involving the mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine scaffold, NMR studies on related palladium(II) complexes have provided insights into the coordination chemistry of the heterocyclic core with the metal center. rsc.org Specifically, 15N NMR can be a powerful tool to probe the coordination of the nitrogen atoms of the triazolopyridine ring to the palladium.
The structure of the oxidative addition intermediate, a palladacycle, is of particular interest as its stability and subsequent reactivity are crucial for the efficiency of the catalytic cycle. For 8-bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine, the initial oxidative addition would lead to a [Pd(L)2(triazolopyridinyl)(I)] complex, where 'L' represents the supporting ligands. The electronic and steric properties of these ligands play a significant role in modulating the stability and reactivity of this intermediate.
Kinetic Studies and Determination of Rate-Limiting Steps
The rate law for such a reaction is often found to be first order with respect to the concentrations of the substrate and the palladium catalyst, and zero order with respect to the nucleophilic coupling partner, especially at higher concentrations. This is consistent with a catalytic cycle where the oxidative addition is the slowest step.
Table 1: Hypothetical Kinetic Data for a Sonogashira Coupling of 8-Bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine
| Parameter | Observed Order | Implication |
| [8-Bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine] | 1 | Substrate is involved in the rate-determining step. |
| [Palladium Catalyst] | 1 | Catalyst is involved in the rate-determining step. |
| [Terminal Alkyne] | 0 | Alkyne is not involved in the rate-determining step. |
| [Base] | Variable | Base may be involved in catalyst activation or transmetalation. |
This table is illustrative and based on general observations for Sonogashira reactions. Specific experimental data for the title compound is not available in the public domain.
Deviations from this general kinetic profile can occur, for instance, if the transmetalation or reductive elimination steps become rate-limiting due to steric hindrance or electronic effects.
Application of Isotope Labeling and Other Mechanistic Probes
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms and determining kinetic isotope effects (KIEs). A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, if C-H bond activation were involved in a subsequent functionalization of a derivative of the title compound, a significant KIE would be expected upon replacing the relevant hydrogen with deuterium.
While less common for the direct study of C-X bond cleavage in oxidative addition, secondary KIEs can provide information about changes in hybridization at the carbon center during the transition state.
Competition experiments serve as another valuable mechanistic probe. For example, reacting 8-bromo-2-iodo- mtak.huresearchgate.netuvic.catriazolo[1,5-a]pyridine with one equivalent of a coupling partner in the presence of a sub-stoichiometric amount of catalyst would allow for a direct comparison of the relative reactivity of the C-I and C-Br bonds. The product distribution would quantitatively reflect the kinetic preference for oxidative addition at the C-2 position.
Theoretical and Computational Chemistry Studies of 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory, electron density distribution, and electrostatic potential (ESP) surfaces are critical for predicting reactivity.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For the cambridge.orgnih.govtriazolo[1,5-a]pyridine scaffold, the HOMO is typically distributed across the fused ring system, indicating its role as an electron donor in reactions with electrophiles. The LUMO, conversely, is also spread across the aromatic system and is the site for nucleophilic attack.
The introduction of bromine at the 8-position and iodine at the 2-position significantly influences the energies and distributions of these orbitals. Both halogens are electron-withdrawing through induction but can also act as weak electron donors through resonance. DFT calculations on related halogenated heterocycles show that halogen substitution generally lowers the HOMO and LUMO energy levels. The larger and more polarizable iodine atom at the 2-position is expected to have a more pronounced effect on the electronic properties compared to the bromine at the 8-position. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.
Illustrative Frontier Molecular Orbital Energies for a Halogenated Triazolopyridine System
| Orbital | Energy (eV) |
|---|---|
| LUMO | -1.5 to -2.5 |
| HOMO | -6.0 to -7.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are representative based on DFT calculations for analogous halogenated aza-aromatic compounds and may vary for the specific title compound.
Electron Density Distribution and Electrostatic Potential (ESP) Surfaces: The electron density distribution in 8-bromo-2-iodo- cambridge.orgnih.govtriazolo[1,5-a]pyridine would be unevenly distributed due to the presence of electronegative nitrogen and halogen atoms. The nitrogen atoms in the triazole and pyridine (B92270) rings create regions of high electron density and negative electrostatic potential, making them likely sites for protonation and coordination to metals.
The C-Br and C-I bonds are polarized, with the carbon atoms being electrophilic. A key feature of heavier halogens like iodine is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the C-I bond. This positive region makes the iodine atom a potent halogen bond donor, an interaction that can be crucial in crystal engineering and molecular recognition. The ESP surface would visualize these features, with red regions indicating negative potential (e.g., around the nitrogen atoms) and blue regions indicating positive potential (e.g., the σ-hole on the iodine).
Conformational Analysis and Intramolecular Interactions
The cambridge.orgnih.govtriazolo[1,5-a]pyridine ring system is inherently planar. nih.gov The substituents at the 2- and 8-positions lie in the plane of the fused rings. Therefore, significant conformational flexibility is not expected for the core structure.
However, intramolecular interactions between the substituents and the ring system can influence the molecule's properties. Weak non-covalent interactions, such as intramolecular halogen bonds (e.g., between the iodine and a nitrogen atom of the triazole ring), could potentially exist, although they are less common than their intermolecular counterparts. More likely are repulsive steric interactions if bulky groups were present, but with bromine and iodine, the planarity is expected to be maintained. Crystal structure analyses of similar triazolopyridine compounds reveal that intermolecular forces, such as π–π stacking and C–H···N hydrogen bonds, play a significant role in the solid-state packing. cambridge.org In the case of the title compound, strong intermolecular N···I halogen bonds would be anticipated in the solid state.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Energy Barriers
DFT is a powerful method for elucidating reaction mechanisms and calculating the energy barriers associated with them. For 8-bromo-2-iodo- cambridge.orgnih.govtriazolo[1,5-a]pyridine, DFT could be used to predict the outcomes of various synthetic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
A DFT study of a reaction, for instance, a Suzuki cross-coupling at the C-I or C-Br position, would involve calculating the energies of all reactants, intermediates, transition states, and products. This would reveal the step-by-step mechanism (e.g., oxidative addition, transmetalation, reductive elimination) and identify the rate-determining step by finding the highest energy barrier. Such calculations have been performed for various pyridine and azaindole systems, providing valuable insights into their reactivity. princeton.edursc.org For the title compound, DFT could predict whether the oxidative addition of a palladium catalyst is more favorable at the C-I or C-Br bond, thus predicting the chemoselectivity of the reaction.
Example of Calculated Energy Barriers for a Cross-Coupling Reaction Step
| Reaction Step | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Oxidative Addition at C-I | 15-20 |
| Oxidative Addition at C-Br | 20-25 |
| Reductive Elimination | 5-10 |
Note: These are typical ranges for palladium-catalyzed cross-coupling reactions on halogenated heterocycles and serve as an illustration.
Computational Prediction of Regioselectivity and Chemoselectivity in Chemical Transformations
The presence of two different halogen atoms at distinct positions on the triazolopyridine core makes the prediction of regioselectivity and chemoselectivity a key challenge that computational chemistry can address.
Regioselectivity: For electrophilic aromatic substitution, the regioselectivity would be governed by the electron density of the pyridine ring carbons. DFT calculations of properties like Fukui functions or the visualization of the HOMO can predict the most nucleophilic sites. Typically, positions 5 and 7 on the cambridge.orgnih.govtriazolo[1,5-a]pyridine ring are susceptible to electrophilic attack, and the presence of the bromo and iodo substituents would modulate this reactivity.
Chemoselectivity: In metal-catalyzed cross-coupling reactions, the different reactivities of the C-I and C-Br bonds are the basis for chemoselectivity. The C-I bond is generally more reactive towards oxidative addition by palladium catalysts than the C-Br bond due to its lower bond dissociation energy. DFT calculations can quantify this difference by comparing the activation energies for the oxidative addition step at both positions. This allows for the prediction that selective functionalization at the 2-position (C-I) is achievable while leaving the 8-position (C-Br) intact. nih.gov This has been demonstrated in related dihalogenated azaindole systems. mdpi.com Subsequent reaction at the C-Br bond could then be performed under more forcing conditions, allowing for a stepwise, controlled synthesis of disubstituted products.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 8-Bromo-2-iodo- umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine. Its primary function is to provide an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. ijnrd.orgufl.edu For the target compound, with a molecular formula of C₆H₃BrIN₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), offering strong evidence for the compound's identity and distinguishing it from other potential molecules with the same nominal mass. thermofisher.com
The distinct isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) provides a clear signature in the mass spectrum, further aiding in the confirmation of the elemental formula.
Beyond molecular weight determination, HRMS is a powerful technique for impurity profiling. ijnrd.org During the synthesis of 8-Bromo-2-iodo- umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine, several impurities could arise, including unreacted starting materials, intermediates, regioisomers, or byproducts from side reactions (e.g., dehalogenation). LC-HRMS workflows can separate these components chromatographically and provide their accurate masses, facilitating their identification even at trace levels. nih.gov This capability is crucial for ensuring the purity of the final compound and for optimizing the reaction conditions to minimize byproduct formation.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃BrIN₃ |
| Theoretical Monoisotopic Mass | 324.8480 u |
| Isotopes of Note | ⁷⁹Br, ⁸¹Br, ¹²⁷I |
| Expected [M+H]⁺ | 325.8558 u |
| Typical HRMS Accuracy | < 5 ppm |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, HSQC, HMBC, NOESY)
While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic connectivity, making it essential for the complete structural assignment of 8-Bromo-2-iodo- umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine. One-dimensional (¹H and ¹³C) NMR offers initial information, but multi-dimensional techniques are required for unambiguous confirmation. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of directly attached carbons. nih.govlibretexts.org For the target molecule, it would show cross-peaks connecting each of the three distinct protons on the pyridine (B92270) ring to their respective carbon atoms, confirming the C-H framework of the pyridine moiety. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connectivities (typically 2-3 bonds) between protons and carbons. libretexts.org This experiment would be used to piece together the fused ring system. Key correlations would include those from the pyridine protons to the quaternary carbons of the ring fusion and to the carbons bearing the bromo and iodo substituents. For example, the proton at position 5 would be expected to show a correlation to the carbon at position 8 (C-Br), confirming the bromine's location.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. mdpi.com In a rigid aromatic system like this, NOESY helps to confirm the relative positions of the substituents on the pyridine ring by showing correlations between adjacent protons (e.g., between H-5 and H-6, and H-6 and H-7).
Together, these multi-dimensional NMR experiments provide a comprehensive and definitive map of the molecular structure. researchgate.net
| Experiment | Correlating Nuclei | Structural Information Provided |
|---|---|---|
| HSQC | ¹H₅-¹³C₅, ¹H₆-¹³C₆, ¹H₇-¹³C₇ | Confirms direct C-H bonds on the pyridine ring. |
| HMBC | ¹H₅ to ¹³C₇, ¹³C₈ₐ; ¹H₇ to ¹³C₅, ¹³C₈ | Elucidates the connectivity across the pyridine ring and confirms substituent positions. |
| NOESY | ¹H₅ with ¹H₆; ¹H₆ with ¹H₇ | Confirms through-space proximity of adjacent protons on the pyridine ring. |
X-ray Crystallography for Definitive Structural Characterization and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mkuniversity.ac.in For 8-Bromo-2-iodo- umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure, including precise bond lengths, bond angles, and the planarity of the fused heterocyclic system. mdpi.comgrowingscience.com
This technique would also offer invaluable insights into the supramolecular assembly through crystal packing analysis. In halogenated aromatic compounds, intermolecular interactions such as π–π stacking between the flat triazolopyridine rings and halogen bonding are common. uautonoma.cl Halogen bonds, where the bromine or iodine atom acts as an electrophilic region interacting with a nucleophilic atom (like a nitrogen atom from an adjacent molecule), can play a significant role in dictating the crystal lattice. nih.gov Understanding these packing forces is crucial as they influence physical properties like melting point, solubility, and solid-state stability.
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Bond Lengths & Angles | Provides precise geometric data for the molecule. |
| Intermolecular Interactions | Reveals π–π stacking, halogen bonding, and other non-covalent forces. |
In-situ Spectroscopic Techniques (e.g., FTIR, UV-Vis, Raman) for Real-time Reaction Monitoring and Intermediate Detection
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. americanpharmaceuticalreview.com
Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring characteristic vibrational frequencies, FTIR can track the consumption of reactants and the formation of the product. For instance, in a synthesis starting from a precursor with a nitrile (-C≡N) group, the disappearance of its strong absorption band around 2200 cm⁻¹ would indicate reactant consumption. Concurrently, the appearance of new bands characteristic of the triazolopyridine aromatic ring system would signify product formation. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The formation of the conjugated aromatic umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine system is expected to result in a distinct UV-Vis absorption profile compared to non-aromatic or less conjugated precursors. nih.gov As the reaction proceeds, a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) would likely be observed, corresponding to the creation of the extended π-electron system. docbrown.info This change can be monitored over time to determine reaction kinetics.
Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in solution, as it is less susceptible to interference from common solvents than FTIR. azooptics.com It is particularly sensitive to changes in covalent bonds and molecular symmetry. spectroscopyonline.com Specific vibrational modes, such as the C-Br and C-I stretches, could be monitored to follow the incorporation of the halogens. The evolution of unique "fingerprint" spectra corresponding to the formation of the fused heterocyclic ring provides a clear indication of reaction progress. nih.govnih.gov
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for both assessing the purity of the final product and for separating it from any impurities or isomers. ekb.eg
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like 8-Bromo-2-iodo- umaine.educhemimpex.commdpi.comtriazolo[1,5-a]pyridine. A reversed-phase method, typically using a C18 column with a mobile phase gradient of water and acetonitrile, would be effective. When coupled with a UV detector, HPLC can quantify the purity of the product as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is generally preferred for compounds of this nature, GC-MS can be a valuable tool for identifying volatile impurities, such as residual solvents or low-molecular-weight starting materials. cdc.govnih.gov The sample would be injected into a heated port, vaporized, separated on a capillary column, and then detected by a mass spectrometer, allowing for the identification of each volatile component.
Isolation of Isomers: During the synthesis, the formation of regioisomers (compounds with the same molecular formula but different arrangements of substituents) is possible. Chromatographic methods, particularly preparative HPLC, are critical for the separation and isolation of these different isomers, enabling the characterization of each one individually.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Primary Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile Gradient | Purity assessment and quantification. |
| GC-MS | Polysiloxane-based | Helium | Analysis of volatile impurities and starting materials. |
Emerging Non Biological Applications of 8 Bromo 2 Iodo 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives
Utility as Precursors for Advanced Materials
The evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine framework is known for its electronic properties and thermal stability, making it an attractive core for various functional materials. The introduction of heavy halogen atoms like bromine and iodine can further modulate these properties, opening avenues for their use in organic electronics and supramolecular chemistry.
Components in Organic Semiconductor and Optoelectronic Materials
While direct research on the semiconductor properties of 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine is limited, the broader class of evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridines has been recognized for its potential in the development of organic semiconductors and sensors. chemimpex.com The fused aromatic system provides a rigid and planar structure conducive to π-π stacking, which is essential for charge transport in organic electronic devices.
The photophysical properties of fused triazole systems, such as evitachem.commdpi.comnih.govtriazolo[4,3-a]pyridines and evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridines, have been investigated, revealing their potential as luminophores. mdpi.com These compounds often exhibit strong fluorescence with large Stokes shifts and high quantum yields. researchgate.net The introduction of halogen atoms can influence the electronic energy levels (HOMO and LUMO) and promote intersystem crossing, potentially leading to applications in phosphorescent organic light-emitting diodes (OLEDs). The extended π-conjugation, rigid planar structure, and good thermal stability of the triazolopyridine core are advantageous for creating robust and efficient light-emitting materials. mdpi.com
Table 1: Potential Optoelectronic Applications of Halogenated evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine Derivatives
| Application Area | Key Properties Conferred by the Scaffold | Role of Halogen Substituents |
| Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure for efficient charge transport; High thermal stability. | Tuning of emission wavelengths; Enhancement of phosphorescence. |
| Organic Field-Effect Transistors (OFETs) | π-conjugated system facilitating charge carrier mobility. | Modification of molecular packing and intermolecular interactions. |
| Organic Sensors | Potential for fluorescence quenching or enhancement upon analyte binding. | Alteration of electronic properties to enhance sensitivity and selectivity. |
Building Blocks for Supramolecular Assemblies
The nitrogen atoms within the evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine ring system can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. Furthermore, the bromine and iodine substituents are capable of forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. These directional interactions make 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine an interesting candidate for the construction of ordered supramolecular assemblies.
Although specific studies on the supramolecular chemistry of 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine are not yet prevalent, related triazolopyridine systems have been utilized as building blocks in supramolecular chemistry, forming polynuclear complexes with various metal ions. researchgate.net The predictable nature of halogen bonding, in conjunction with hydrogen bonding and π-π stacking, can be exploited to design and synthesize complex, self-assembled architectures such as tapes, sheets, and three-dimensional networks. The ability to form these well-defined structures is crucial for applications in crystal engineering, and the development of functional materials with tailored properties.
Application as Ligands in Catalysis and Coordination Chemistry
The nitrogen-rich evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine core provides multiple potential coordination sites for metal ions, making it and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis.
Formation of Transition Metal Complexes
The evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine system can act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the triazole ring and the nitrogen atom of the pyridine (B92270) ring. The presence of bromo and iodo substituents can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.
While the coordination chemistry of 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine itself has not been extensively explored, studies on similar triazole- and pyridine-containing ligands have demonstrated their ability to form stable complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. nih.govnih.govdistantreader.org The geometry and coordination number of the resulting complexes would depend on the nature of the metal ion, the solvent system, and the presence of other coordinating counter-ions.
Table 2: Potential Coordination Modes of 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine
| Coordination Mode | Potential Donating Atoms | Resulting Chelate Ring Size |
| Bidentate | N4 (triazole) and N1 (pyridine) | 5-membered |
| Monodentate | N1 (pyridine) | - |
| Monodentate | N4 (triazole) | - |
Catalytic Activity of Derived Complexes
Transition metal complexes featuring triazole-based ligands have shown catalytic activity in various organic transformations. nih.govresearchgate.net For instance, iron complexes with modified pyridine and triazole-containing ligands have been shown to catalyze oxidation reactions. nih.gov The electronic and steric environment provided by the ligand plays a crucial role in determining the catalytic efficiency and selectivity of the metal complex.
Complexes derived from 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine could potentially be investigated as catalysts for a range of reactions, including oxidations, reductions, and cross-coupling reactions. The halogen substituents could be used to further functionalize the ligand, allowing for the fine-tuning of the catalyst's properties.
Role in the Development of Novel Synthetic Methodologies
The presence of two different halogen atoms at specific positions on the evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine core makes 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine a versatile platform for the development of new synthetic methods. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization at either the 2- or 8-position.
This selective reactivity is a powerful tool for creating a diverse library of substituted evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridines. For example, the more reactive C-I bond can be selectively coupled under specific conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This stepwise approach enables the introduction of various aryl, alkyl, or alkynyl groups at two distinct positions on the heterocyclic scaffold. A similar strategy has been successfully employed for the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives from their 8-iodo precursors via palladium-catalyzed cross-coupling reactions. researchgate.net
Table 3: Potential Sequential Cross-Coupling Reactions of 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine
| Reaction Step | Reactive Site | Coupling Partner | Potential Catalyst System |
| First Coupling | C2-I | Arylboronic acid (Suzuki) | Pd(PPh₃)₄, Na₂CO₃ |
| Second Coupling | C8-Br | Terminal alkyne (Sonogashira) | PdCl₂(PPh₃)₂, CuI, Et₃N |
| First Coupling | C2-I | Organotin reagent (Stille) | Pd(PPh₃)₄ |
| Second Coupling | C8-Br | Amine (Buchwald-Hartwig) | Pd₂(dba)₃, BINAP, NaOtBu |
This ability to serve as a scaffold for sequential and site-selective functionalization positions 8-Bromo-2-iodo- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyridine as a valuable tool for synthetic chemists aiming to construct complex molecules with precisely controlled substitution patterns. nih.govresearchgate.netnih.govrsc.org
Future Research Directions and Outlook
Development of Green and Atom-Economical Synthetic Pathways for Halogenated Azoloazines
The synthesis of complex halogenated heterocycles like 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A key future direction is the development of more sustainable synthetic methodologies. Research in this area will likely prioritize green chemistry principles, focusing on minimizing environmental impact while maximizing efficiency.
Future synthetic strategies are expected to include:
Microwave-Assisted Synthesis: This technique has already shown promise for producing triazolo-pyridine derivatives, offering advantages such as reduced reaction times, higher yields, and catalyst-free conditions. evitachem.com Further exploration could optimize these methods for di-halogenated compounds.
One-Pot Reactions: Designing sequential, one-pot procedures where multiple transformations occur in a single reaction vessel can significantly reduce solvent usage and purification steps. mdpi.com This approach is highly desirable for constructing the azoloazine core and introducing the halogen substituents in a streamlined manner.
Atom-Economical Reactions: The development of synthetic routes that maximize the incorporation of all reactant atoms into the final product is a central goal of green chemistry. rsc.org For halogenated azoloazines, this could involve novel cyclization strategies that avoid the use of protecting groups and minimize the formation of byproducts. mdpi.com For instance, reagentless approaches using elemental iodine and disulfides for iodosulfenylation of alkynes demonstrate 100% atom economy and could inspire similar strategies for azoloazine synthesis. rsc.org
Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts, such as activated fly ash, has been reported for the synthesis of related imidazo[1,2-a]pyridines. bhu.ac.in Future work could identify similar environmentally benign catalysts for the specific synthesis of halogenated researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridines.
Exploration of Under-utilized Reactivity Patterns and Unprecedented Transformations
The differential reactivity of the bromine and iodine substituents on the 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine core presents a rich landscape for chemical exploration. The C-I bond is generally more reactive than the C-Br bond in cross-coupling reactions, allowing for selective functionalization. Future research will likely delve deeper into harnessing this reactivity for novel molecular designs.
Key areas for exploration include:
Selective Cross-Coupling: Systematically investigating a wider range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at the C2-iodo position, while leaving the C8-bromo position intact for subsequent transformations. This would enable the modular synthesis of diverse compound libraries.
Halogen Dance Reactions: Investigating the potential for halogen migration under specific reaction conditions, which could lead to the formation of novel, unanticipated isomers with distinct properties.
Activation of C-H Bonds: Exploring modern synthetic methods that involve the direct functionalization of C-H bonds on the triazolopyridine ring system, which could provide more efficient routes to substituted derivatives.
Novel Cyclization Strategies: Using the halogen atoms as handles to initiate intramolecular cyclizations, thereby constructing more complex, fused heterocyclic systems. Halogen-induced cyclizations are known to proceed under mild conditions and can offer excellent control over product formation. mdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new drug candidates and materials based on the 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine scaffold, the integration of modern automation technologies is crucial. High-throughput screening (HTS) and automated synthesis can dramatically increase the number of compounds synthesized and tested. bmglabtech.comdrugtargetreview.com
Future advancements in this area will likely involve:
Automated Library Synthesis: Developing robust, automated platforms for the parallel synthesis of derivatives. This involves adapting the synthetic routes to be compatible with robotic liquid handlers and reactors, enabling the rapid generation of large libraries of compounds where different functional groups are systematically introduced at the C2 and C8 positions. researchgate.net
High-Throughput Screening (HTS): Utilizing HTS to rapidly evaluate the biological activity of the synthesized compound libraries against a wide range of therapeutic targets. bmglabtech.com This approach allows for the efficient identification of "hits" or "leads" for further development. drugtargetreview.com
Miniaturization and Data Management: Employing miniaturized reaction formats (e.g., 96-well plates) to reduce reagent consumption and implementing sophisticated software for data acquisition and analysis. bmglabtech.comrsc.org This integration is essential for managing the large datasets generated by HTS campaigns.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For a molecule like 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine, computational methods can provide deep insights into its properties and reactivity, guiding experimental work and reducing the need for trial-and-error synthesis.
Future research will likely leverage computational modeling for:
Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the most likely sites for electrophilic or nucleophilic attack. acs.orgresearchgate.net Calculating properties like electrostatic potential surfaces and frontier molecular orbitals can help rationalize and predict the outcome of chemical reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. jchemlett.com
In Silico Drug Design and Molecular Docking: Employing molecular docking simulations to predict how derivatives of the scaffold might bind to specific protein targets. nih.gov This can guide the rational design of more potent and selective inhibitors for therapeutic intervention.
Reaction Pathway Analysis: Modeling reaction mechanisms to understand the energetics of different synthetic routes, helping to optimize reaction conditions and identify potential side reactions.
By pursuing these future research directions, the scientific community can unlock the full potential of 8-Bromo-2-iodo- researchgate.netmdpi.comacs.orgtriazolo[1,5-a]pyridine as a valuable scaffold for the development of new pharmaceuticals and functional materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for introducing halogen substituents (Br, I) into the [1,2,4]triazolo[1,5-a]pyridine scaffold?
- Methodology : The synthesis of halogenated derivatives typically starts with functionalized triazolo[1,5-a]pyridines. For bromine introduction, direct electrophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. For iodine, strategies include halogen exchange (e.g., Finkelstein reaction) or metal-mediated iodination. For example, 8-bromo derivatives can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO₂ . Iodine at the 2-position may require directed ortho-metalation (e.g., using LDA) followed by quenching with I₂, or via Cu-catalyzed Ullmann-type coupling .
Q. How can the structure of 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine be confirmed experimentally?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The ¹H NMR spectrum typically shows aromatic protons in the δ 7.0–8.5 ppm range, with splitting patterns reflecting substituent positions. X-ray crystallography provides definitive proof of regiochemistry, as seen in related triazolopyridine derivatives .
Q. What safety protocols are critical when handling halogenated triazolopyridines?
- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Halogenated compounds may release toxic fumes (e.g., HBr, HI) under heat. Waste should be segregated and disposed via certified hazardous waste services. Storage at 2–8°C in airtight containers is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-iodo substituent influence reactivity in cross-coupling reactions?
- Methodology : The 2-iodo group’s large atomic radius increases steric hindrance, potentially slowing Pd-catalyzed reactions (e.g., Sonogashira coupling). However, iodine’s superior leaving-group ability (vs. Br or Cl) enhances oxidative addition efficiency. Computational studies (DFT) can model transition states to predict reaction rates. Experimentally, compare yields using Pd(PPh₃)₄ vs. bulky ligands like XPhos to mitigate steric effects .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated triazolopyridines?
- Methodology : Variations in yields often stem from reaction conditions (e.g., solvent polarity, catalyst loading). For example, 8-bromo derivatives synthesized via Pd-catalyzed cyanation (Zn(CN)₂) show 58–76% yields depending on purification methods (HPLC vs. column chromatography) . Systematic optimization (DoE) of temperature, catalyst, and solvent (DMF vs. DMSO) is recommended to reproduce results .
Q. How can 8-Bromo-2-iodo derivatives be leveraged in designing fluorescent probes or bioactive molecules?
- Methodology : The bromine and iodine atoms serve as handles for further functionalization. For fluorescent probes, introduce π-conjugated groups (e.g., ethynyl, CN) at the 8-position via Sonogashira coupling. For bioactivity, replace Br/I with pharmacophores (e.g., amines, heterocycles). Derivatives like 7-aryl-triazolopyridines exhibit anticancer activity (IC₅₀ < 10 µM) via kinase inhibition, validated through in vitro assays (MTT, apoptosis) .
Q. What mechanistic insights explain the regioselectivity of halogenation in triazolopyridines?
- Methodology : Regioselectivity is governed by electron density and directing groups. The 8-position is activated for electrophilic substitution due to the electron-withdrawing triazole ring. Iodination at the 2-position may require directing groups (e.g., NH₂) or metal coordination. Isotopic labeling (e.g., D/H exchange) and in situ IR monitoring can track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
